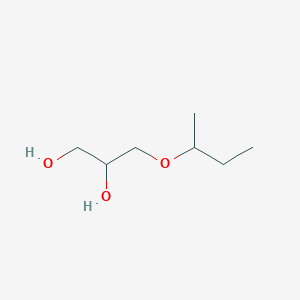

3-Sec-butoxy-1,2-propanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O3 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-butan-2-yloxypropane-1,2-diol |

InChI |

InChI=1S/C7H16O3/c1-3-6(2)10-5-7(9)4-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

CWFLYTHVCDCFPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Sec Butoxy 1,2 Propanediol

Regiospecific and Stereoselective Synthetic Pathways to 3-Sec-butoxy-1,2-propanediol

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in various specialized fields. This section delves into the enantioselective and diastereoselective approaches aimed at achieving high stereochemical purity.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

The enantioselective synthesis of this compound can be approached through the use of chiral auxiliaries and asymmetric catalysis, methodologies widely employed in modern organic synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org

A plausible strategy for the enantioselective synthesis of this compound involves the use of a chiral auxiliary derived from a readily available chiral pool material, such as an amino acid or a terpene. For instance, a prochiral glycerol (B35011) derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. scielo.org.mxresearchgate.net Subsequent alkylation of the primary hydroxyl group with a sec-butyl halide would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. Removal of the auxiliary under mild conditions would then yield the desired enantiomerically enriched this compound.

Alternatively, asymmetric catalysis offers a more atom-economical approach. A prochiral glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), could be etherified with 2-butanol (B46777) under the influence of a chiral catalyst. Chiral Lewis acids or Brønsted acids could activate the hydroxyl group of solketal, while a chiral ligand coordinates to the catalytic metal center, creating a chiral environment that favors the formation of one enantiomer over the other.

While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries and catalysis provide a robust framework for its potential stereocontrolled preparation. The effectiveness of such approaches is well-established for the synthesis of other chiral 1,2-diols and glycerol derivatives.

Diastereoselective Approaches for Propanediol (B1597323) Ether Formation

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound, which has two chiral centers, four possible stereoisomers exist. Diastereoselective approaches are critical in selectively synthesizing one diastereomer over the others.

One common strategy for achieving diastereoselectivity in the formation of glycerol ethers is substrate-controlled synthesis. This involves using a starting material that already contains one or more stereocenters, which then directs the stereochemical outcome of subsequent reactions. For example, starting with an enantiomerically pure derivative of glycerol, such as (R)- or (S)-solketal, can influence the stereochemistry of the newly formed stereocenter upon introduction of the sec-butoxy group.

The reaction of an enantiopure glycerol derivative with a racemic mixture of 2-butanol could potentially lead to a mixture of diastereomers. The inherent stereochemistry of the glycerol backbone can create a steric or electronic bias that favors the attack of one enantiomer of 2-butanol over the other, resulting in a diastereomeric excess of the final product. The choice of reaction conditions, including the solvent, temperature, and nature of the catalyst, can significantly impact the degree of diastereoselectivity.

Furthermore, the formation of cyclic intermediates, such as dioxolanes or dioxanes, can be employed to control the relative stereochemistry of the hydroxyl groups in the propanediol backbone. Subsequent ring-opening reactions with a sec-butoxide (B8327801) nucleophile can proceed with a high degree of stereocontrol, leading to the desired diastereomer of this compound. While specific documented examples for this compound are limited, the principles of diastereoselective synthesis are broadly applicable to the formation of substituted propanediol ethers.

Precursor Compounds and Starting Material Derivatization for this compound Synthesis

The synthesis of this compound can be achieved from various readily available precursor compounds through different derivatization strategies. These methods often provide practical and economically viable routes to the target molecule.

Synthesis from Glycerol and Butyraldehyde (B50154) Precursors

A viable synthetic route to this compound involves the reaction of glycerol with a four-carbon carbonyl compound, such as butyraldehyde or its isomer, 2-butanone (B6335102). The acid-catalyzed reaction of glycerol with 2-butanone leads to the formation of a cyclic ketal, specifically a derivative of 1,3-dioxolane (B20135) or 1,3-dioxane. researchgate.netmdpi.com

The initial step is the formation of a ketal by reacting glycerol with 2-butanone in the presence of an acid catalyst. This reaction typically forms a mixture of five- and six-membered cyclic ketals. The subsequent step involves the hydrogenolysis of this cyclic ketal to yield the desired this compound. This two-step process, starting from glycerol and a C4 carbonyl compound, represents a practical approach to the synthesis of the target ether.

| Reactants | Catalyst | Product | Reference |

| Glycerol, 2-Butanone | Acid Catalyst | Cyclic Ketal Intermediate | researchgate.netmdpi.com |

The mechanism of the acid-catalyzed ketal formation involves the protonation of the carbonyl oxygen of 2-butanone, followed by nucleophilic attack by one of the hydroxyl groups of glycerol. brainly.com Subsequent intramolecular cyclization and dehydration lead to the formation of the stable cyclic ketal.

Synthesis via Hydrogenolysis of Cyclic Ketals

The hydrogenolysis of cyclic ketals derived from glycerol and a suitable carbonyl compound is a key strategy for the synthesis of 3-alkoxy-1,2-propanediols. In the case of this compound, the precursor would be a cyclic ketal formed from glycerol and 2-butanone. This intermediate, a 2-ethyl-2-methyl-1,3-dioxolane-4-methanol or a related dioxane derivative, can be subjected to hydrogenolysis to cleave the C-O bond within the cyclic system.

This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction involves the reductive opening of the ketal ring, leading to the formation of the desired ether and regenerating a hydroxyl group. A closely analogous reaction, the hydrogenolysis of 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (B12834273) to produce 3-sec-butoxy-2-butanol, demonstrates the feasibility of this approach.

| Substrate | Catalyst | Product | Conditions |

| 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane | Pd/C | 3-sec-Butoxy-2-butanol | H₂, Pressure |

This method is attractive due to the stability of the cyclic ketal intermediates and the often high selectivity of the hydrogenolysis step. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that can be optimized to maximize the yield of this compound.

Reductive Alkylation Methods for Ether Formation

Reductive alkylation provides a direct method for the formation of the ether linkage in this compound. This one-pot reaction involves the reaction of glycerol with 2-butanone in the presence of a reducing agent and typically a catalyst. rsc.org The reaction proceeds through the in-situ formation of a hemiacetal or an enol ether, which is then reduced to the final ether product.

This method avoids the isolation of the intermediate cyclic ketal. A common catalytic system for reductive alkylation is a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The acid co-catalyst is often required to promote the initial condensation between glycerol and 2-butanone. rsc.org

| Reactants | Catalyst System | Product | Reference |

| Glycerol, 2-Butanone | Pd/C, Acid co-catalyst, H₂ | This compound | rsc.org |

The efficiency of the reductive alkylation is dependent on the careful selection of the catalyst, reducing agent, and reaction conditions to favor the desired etherification over competing side reactions, such as the reduction of the ketone or the hydrogenolysis of glycerol. This approach is often considered more atom-economical and efficient compared to multi-step procedures.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a glycol ether, can be achieved through the reductive alkylation of a diol with a ketone, followed by hydrogenolysis. The optimization of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are often manipulated include temperature, pressure, catalyst type and loading, and reaction time.

One notable pathway involves the reaction of 1,2-propanediol with butanone-2 to form a cyclic ketal, which is subsequently hydrogenated to yield the target monoether. Studies on similar glycol ethers, such as isopropoxypropanols and 3-sec-butoxy-2-butanol, have demonstrated that high selectivity (greater than 93%) can be achieved under relatively mild conditions. For instance, hydrogenation reactions carried out at temperatures between 120–140 °C and a hydrogen pressure of 40 bar have proven effective. mdpi.com

Table 1: Illustrative Reaction Conditions for Glycol Ether Synthesis

| Parameter | Condition | Rationale |

| Temperature | 120–140 °C | Balances reaction rate with selectivity, minimizing side reactions. |

| Hydrogen Pressure | 40 bar | Ensures sufficient hydrogen availability for the hydrogenolysis step. |

| Catalyst | 2% wt. Pd/Al-HMS | Provides high activity and selectivity for the desired ether. |

| Reaction Time | 5 hours | Allows for high conversion of the starting material. |

This table presents typical conditions for the synthesis of related glycol ethers and serves as a starting point for the optimization of this compound synthesis.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign industrial processes. A key aspect of this is the use of renewable feedstocks. Both 1,2-propanediol and 2,3-butanediol (B46004), which are precursors to related glycol ethers, can be sourced from biomass. mdpi.com For example, 1,2-propanediol can be produced via the hydrogenolysis of bioglycerol, a byproduct of biodiesel production. mdpi.com Similarly, 2,3-butanediol can be obtained through the microbial fermentation of carbohydrates. mdpi.com

The synthetic routes themselves can be designed to be more environmentally friendly. The use of catalytic processes, as opposed to stoichiometric reagents, is a core principle of green chemistry. Catalysts like the aforementioned Pd/Al-HMS are used in small quantities and can often be recycled and reused, minimizing waste. mdpi.com Furthermore, designing reactions that proceed with high selectivity minimizes the formation of unwanted byproducts, reducing the need for extensive purification steps that can consume significant amounts of energy and solvents.

Large-Scale Synthesis Considerations and Process Chemistry of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. Process chemistry focuses on developing safe, efficient, and economically viable manufacturing processes.

The cost of precursors is a major driver in large-scale production. The price of renewable 1,2-propanediol is comparable to that of acetone, making the direct ketalization of 1,2-propanediol a potentially cost-effective step. mdpi.com

Process intensification is another key consideration. This involves designing processes that are more compact, use less energy, and generate less waste. For the synthesis of this compound, this could involve the use of continuous flow reactors instead of batch reactors. Flow chemistry can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions involving flammable gases like hydrogen.

Chemical Reactivity, Transformation, and Derivatization of 3 Sec Butoxy 1,2 Propanediol

Alcohol Functional Group Reactivity in 3-Sec-butoxy-1,2-propanediol

The presence of both primary and secondary hydroxyl (-OH) groups is the dominant feature of this compound's reactivity. These groups can undergo reactions typical of alcohols, with the primary alcohol generally being more reactive than the secondary alcohol due to less steric hindrance.

The hydroxyl groups of this compound serve as nucleophiles, readily participating in esterification and etherification reactions.

Esterification involves the reaction of the alcohol groups with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. This reaction is typically catalyzed by an acid. Depending on the stoichiometry of the reagents, either a monoester or a diester can be formed, with the primary alcohol reacting preferentially.

Etherification can further modify the molecule by converting the remaining hydroxyl groups into ether linkages. For instance, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can yield a diether or a triether derivative. The formation of this compound itself is an example of the etherification of glycerol (B35011), where a hydroxyl group attacks a protonated alkene like 1-butene, a reaction often catalyzed by solid acids such as Amberlyst-15. nih.govresearchgate.net In this process, the -OH groups of the glycerol act as electron donors (Lewis bases) that react with the carbocation formed from the alkene. nih.gov

| Reaction Type | Reactant | Conditions | Potential Product(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Monoesters and Diesters |

| Esterification | Acyl Halide (R-COCl) | Base (e.g., Pyridine) | Monoesters and Diesters |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Di- and Tri-ether derivatives |

The alcohol functional groups in this compound are susceptible to oxidation. The molecule is incompatible with strong oxidizing agents. sigmaaldrich.com The outcome of the oxidation reaction depends on the specific alcohol group targeted and the strength of the oxidizing agent used.

Oxidation of the primary alcohol (-CH₂OH) can yield an aldehyde under mild conditions (e.g., using pyridinium (B92312) chlorochromate, PCC) or a carboxylic acid with stronger oxidizing agents (e.g., potassium permanganate, KMnO₄).

Oxidation of the secondary alcohol (-CHOH) produces a ketone.

Complete oxidation with a strong agent would convert both hydroxyl groups, resulting in a keto-acid.

Conversely, the alcohol groups are in a reduced state and are not susceptible to further reduction under standard conditions. Reduction chemistry would apply to derivatives of this compound that contain reducible functional groups, such as aldehydes, ketones, or esters formed from the initial alcohol groups.

The adjacent primary and secondary hydroxyl groups (a 1,2-diol arrangement) make this compound an ideal substrate for forming five-membered cyclic derivatives.

Acetals and Ketals: In the presence of an acid catalyst, the diol can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. organic-chemistry.orglibretexts.org This reaction is reversible and is a common method for protecting 1,2-diols or carbonyl groups in organic synthesis. organic-chemistry.orgyoutube.com The mechanism involves protonation of the carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups, and subsequent intramolecular cyclization with the loss of a water molecule. libretexts.orgyoutube.com

Cyclic Carbonates: The reaction of this compound with phosgene, its derivatives, or carbon dioxide under certain conditions can yield a cyclic carbonate. scispace.com This reaction involves the formation of a five-membered ring incorporating the two oxygen atoms from the diol and the carbonyl carbon from the carbonate source. scispace.com For example, the reaction of similar 1,2-diols with CO₂ in the presence of a base can lead to the selective formation of the corresponding cyclic carbonate. scispace.com

| Derivative Type | Reactant | Key Conditions | Resulting Structure |

|---|---|---|---|

| Cyclic Acetal (B89532) | Aldehyde (R-CHO) | Acid Catalyst | Substituted 1,3-dioxolane (B20135) ring |

| Cyclic Ketal | Ketone (R-CO-R') | Acid Catalyst | Substituted 1,3-dioxolane ring |

| Cyclic Carbonate | Phosgene (COCl₂) or CO₂ | Base or Catalyst | 1,3-dioxolan-2-one ring |

Cleavage and Rearrangement Reactions Involving the Butoxy Ether Linkage

The sec-butoxy ether linkage in this compound is chemically robust and stable under most basic and neutral conditions. However, like most ethers, it can be cleaved under harsh, acidic conditions, typically requiring strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr).

The cleavage mechanism generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The reaction can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. Cleavage would result in the formation of glycerol and a sec-butyl derivative (e.g., sec-butyl iodide). Rearrangement reactions are not common for this molecule but could potentially occur if carbocation intermediates are formed during acid-catalyzed cleavage.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound can be understood in terms of its nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The molecule possesses three nucleophilic centers: the oxygen atoms of the primary and secondary hydroxyl groups and the oxygen of the ether linkage. The lone pairs of electrons on these oxygen atoms can attack electron-deficient species (electrophiles). The hydroxyl groups are the most common sites for nucleophilic reactions, as seen in esterification and the formation of cyclic derivatives. nih.gov

Electrophilic Reactivity: this compound does not have significant inherent electrophilic character. However, it can be induced to act as an electrophile. Under acidic conditions, a hydroxyl group can be protonated to form an alkyloxonium ion, -OH₂⁺. This creates an excellent leaving group (water), rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This activation is a key mechanistic step in reactions like acetal formation and ether cleavage. libretexts.org

Transition Metal-Catalyzed Transformations

The functional groups in this compound are amenable to a variety of transformations catalyzed by transition metals. While specific studies on this compound are limited, its reactivity can be inferred from known catalytic processes involving alcohols and ethers.

Transition metal catalysts, particularly those based on palladium, ruthenium, rhodium, and copper, are widely used for reactions such as:

Oxidation/Dehydrogenation: Catalytic dehydrogenation of the diol can provide a more selective route to aldehydes, ketones, or lactones compared to stoichiometric oxidants.

C-H Activation: The hydroxyl or ether groups can act as directing groups, enabling transition-metal catalysts to functionalize otherwise unreactive C-H bonds on the molecule's backbone. nih.gov This allows for the introduction of new functional groups at specific positions.

Coupling Reactions: After converting the hydroxyl groups into better leaving groups (e.g., tosylates or triflates), the molecule can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds.

These catalytic methods offer powerful tools for creating complex derivatives of this compound with high efficiency and selectivity. mdpi.com

Polymerization and Oligomerization Behavior of this compound

The polymerization and oligomerization of this compound, a glycerol ether, are governed by the reactivity of its primary and secondary hydroxyl groups. While specific studies on the homopolymerization of this exact molecule are not extensively detailed in public literature, its structural similarity to glycerol and other substituted 1,2-propanediols allows for a comprehensive understanding of its potential polymerization behaviors. The presence of a primary and a secondary hydroxyl group, along with the sec-butoxy ether linkage, influences its reactivity and the architecture of the resulting polymers.

The principal polymerization pathways for this compound are expected to be step-growth polymerizations, such as polycondensation reactions to form polyesters and polyurethanes. The differential reactivity of the primary and secondary hydroxyl groups can be exploited to control the polymer structure, potentially leading to linear, branched, or cross-linked architectures.

Polycondensation Reactions

Polycondensation is a primary route for the polymerization of diols like this compound. This involves the reaction of the hydroxyl groups with complementary functional groups, such as carboxylic acids, acyl chlorides, or anhydrides, to form polyesters, or with isocyanates to form polyurethanes.

Analogous to glycerol, this compound can be expected to undergo polycondensation with dicarboxylic acids or their derivatives to yield polyesters. The reaction typically proceeds at elevated temperatures and often requires a catalyst to achieve high molecular weights. The structure of the resulting polyester (B1180765) is highly dependent on the reaction conditions and the relative reactivity of the primary and secondary hydroxyl groups.

Research on the polycondensation of glycerol with various diacyl chlorides has demonstrated the formation of linear polyesters under controlled conditions. For instance, the use of diarylborinic acids as catalysts can selectively activate the 1,2-diol of glycerol, leading to polymers with a high fraction of 1,3-enchained glycerol units and minimal cross-linking. nih.govrsc.org This suggests that with appropriate catalytic systems, it would be feasible to produce linear polyesters from this compound.

The reactivity of the secondary hydroxyl group is generally lower than that of the primary hydroxyl group due to steric hindrance. This difference in reactivity can be a critical factor in the polymerization process. In the case of glycerol-based polyester synthesis, it has been noted that the reactivity of the secondary hydroxyl group is lower than that of the primary hydroxyl groups. acs.org This can influence the polymer architecture, potentially leading to more linear structures at lower temperatures or with specific catalysts that favor the reaction of the primary hydroxyl group.

A study on the incorporation of 3-methoxy-1,2-propanediol (B53666) moieties into polyetherimides demonstrated the successful use of a similar glycerol ether as a comonomer in a polycondensation reaction. The resulting polymers exhibited lowered glass transition temperatures (Tg) and resistance to heat up to 400 °C, indicating that the incorporation of such flexible ether side chains can significantly modify polymer properties. researchgate.net

Table 1: Representative Conditions for Polyester Synthesis from Glycerol Analogs

| Diol | Comonomer | Catalyst | Temperature (°C) | Resulting Polymer Structure |

| Glycerol | Sebacoyl chloride | Diarylborinic acid | 70 | Linear Polyester |

| Glycerol | Adipoyl chloride | 5 mol % 1c | 70 | Linear Polyester |

| Glycerol | Phthalic anhydride (B1165640) | None | 180-220 | Branched/Cross-linked Polyester |

| Glycerol | Adipic acid | None | 160-200 | Branched/Cross-linked Polyester |

This table presents data from studies on glycerol as an analogue for this compound to illustrate potential reaction conditions.

The reaction of diols with diisocyanates is a fundamental process in the production of polyurethanes. This compound, with its two hydroxyl groups, can act as a chain extender or a cross-linking agent in polyurethane synthesis. The urethane (B1682113) linkages are formed through the addition reaction of the hydroxyl groups with the isocyanate groups.

The synthesis of poly(ether-urethane)s using a tri-functional oxypropylated glycerol as the polyol has been reported. researchgate.net In this two-step prepolymer method, the polyol is first reacted with a diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate - MDI), followed by chain extension with a diol. This demonstrates the utility of glycerol ethers in creating cross-linked polyurethane networks. Given its di-functionality, this compound would likely form linear or segmented polyurethanes when reacted with a diisocyanate.

The use of small amounts of glycerol as a small chain diol in polyurethane formulations has been shown to significantly increase the mechanical properties of the resulting polymers. google.com This suggests that the incorporation of this compound could similarly be used to tailor the properties of polyurethanes.

Table 2: Components for Polyurethane Synthesis Involving Diols

| Diol/Polyol Component | Isocyanate Component | Potential Product |

| This compound | 4,4'-Methylene diphenyl diisocyanate (MDI) | Linear or Segmented Polyurethane |

| Tri-functional oxypropylated glycerol | 4,4'-Methylene diphenyl diisocyanate (MDI) | Cross-linked Poly(ether-urethane) |

| Polyisobutylene diol with glycerol | 4,4'-Methylene dicyclohexyl diisocyanate (HMDI) | Polyurethane with enhanced mechanical properties |

This table outlines potential reaction schemes for this compound based on analogous polyurethane syntheses.

Derivatization and Subsequent Polymerization

Another approach to the polymerization of this compound involves its initial derivatization to introduce more reactive functional groups, followed by polymerization of the resulting monomer.

For instance, glycerol can be derivatized to glycerol carbonate acrylate, a 5-membered cyclic carbonate. mdpi.com This monomer can then undergo polymerization with polyfunctional amines via aza-Michael addition and aminolysis to produce polyhydroxyurethanes (PHUs) with high molar mass. mdpi.com A similar derivatization of this compound could open up alternative polymerization pathways.

Furthermore, the conversion of the diol to a cyclic carbonate, followed by ring-opening polymerization (ROP), is a viable route for producing polycarbonates. While the ROP of five-membered cyclic carbonates can be challenging, the synthesis of six-membered cyclic carbonates from 1,3-diols and their subsequent polymerization is a well-established method.

Enzymatic Polymerization

Enzymatic polymerization offers a green and selective alternative to traditional chemical catalysis. Lipases, for example, have been successfully used to catalyze the polycondensation of glycerol with dicarboxylic acids to form linear polyesters. nih.gov This enzymatic approach can offer high selectivity for specific hydroxyl groups, potentially leading to well-defined polymer architectures. The enzymatic synthesis of polyesters from various bio-derived diols and diacids has been demonstrated, suggesting that this compound could also be a suitable substrate for enzymatic polymerization.

Advanced Spectroscopic and Structural Elucidation of 3 Sec Butoxy 1,2 Propanediol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-sec-butoxy-1,2-propanediol, which contains two chiral centers, NMR is crucial for characterizing the connectivity and the relative stereochemistry of the diol and ether functionalities.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals for each unique proton, with chemical shifts influenced by the electronegativity of the adjacent oxygen atoms and multiplicities arising from spin-spin coupling with neighboring protons.

Protons on carbons directly bonded to an oxygen atom (H-1, H-2, and H-1' of the sec-butyl group) are expected to be deshielded and resonate at lower field (typically 3.4-4.5 ppm) compared to other alkyl protons. libretexts.org The protons of the terminal methyl groups (C-3' and the methyl group on the ethyl moiety of the sec-butyl group) would appear at the highest field (typically 0.9-1.2 ppm). The hydroxyl protons are exchangeable and their chemical shift is variable, often appearing as a broad singlet which can be confirmed by D₂O exchange. The coupling patterns (splitting) provide information on the number of adjacent protons, allowing for the assignment of each signal to a specific position in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. pdx.edunetlify.app

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| OH (on C1 and C2) | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | Disappears upon D₂O exchange. |

| H-1 (CH₂) | ~3.5 - 3.7 | Multiplet (m) | Adjacent to chiral center C2 and OH group. |

| H-2 (CH) | ~3.8 - 4.0 | Multiplet (m) | Adjacent to ether linkage, OH group, and chiral center. |

| H-3 (CH₂) | ~3.4 - 3.6 | Multiplet (m) | Adjacent to ether oxygen and chiral center C2. |

| H-1' (sec-butyl CH) | ~3.5 - 3.7 | Sextet or Multiplet | Adjacent to ether oxygen and five protons. |

| H-2' (sec-butyl CH₂) | ~1.4 - 1.6 | Multiplet (m) | Part of the ethyl group of the sec-butyl moiety. |

| CH₃ (on sec-butyl) | ~1.1 - 1.2 | Doublet (d) | Coupled to H-1'. |

| CH₃ (on ethyl of sec-butyl) | ~0.9 | Triplet (t) | Coupled to H-2'. |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative oxygen atoms (C-1, C-2, C-3, and C-1' of the sec-butyl group) are significantly shifted downfield, typically appearing in the 50-80 ppm range. libretexts.org Alkyl carbons further from the oxygen atoms resonate at higher fields (10-30 ppm). For the parent 1,2-propanediol, the carbon signals appear at approximately 20.7 ppm (CH₃), 69.3 ppm (CH), and 70.6 ppm (CH₂) in D₂O. bmrb.io The introduction of the sec-butoxy group at the C-3 position would modify these shifts and introduce new signals corresponding to the sec-butyl group itself. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for 1,2-propanediol and known substituent effects. bmrb.iochemicalbook.com

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 | ~66 - 68 | CH₂ |

| C-2 | ~70 - 73 | CH |

| C-3 | ~72 - 75 | CH₂ |

| C-1' (sec-butyl CH) | ~75 - 78 | CH |

| C-2' (sec-butyl CH₂) | ~29 - 32 | CH₂ |

| CH₃ (on sec-butyl) | ~19 - 22 | CH₃ |

| CH₃ (on ethyl of sec-butyl) | ~9 - 12 | CH₃ |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 148.20 g/mol ), the molecular ion peak [M]⁺ at m/z 148 might be observed, although it is often weak or absent in the electron ionization (EI) spectra of alcohols and ethers.

The fragmentation of glycol ethers is often characterized by cleavage of C-O and C-C bonds. restek.com Common fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atoms. For instance, cleavage between C-2 and C-3 could yield fragments. The cleavage of the C-O bond in the ether linkage can result in the loss of the sec-butoxy radical (•OCH(CH₃)CH₂CH₃) or the sec-butyl cation ([C₄H₉]⁺, m/z 57).

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to an [M-H₂O]⁺ peak at m/z 130.

Propylene (B89431) Glycol Fragments: Cleavage can produce ions characteristic of the propylene glycol backbone. For example, the ion [CH₂(OH)CH(OH)]⁺ at m/z 61 is a common fragment from glycerol (B35011) and related structures. researchgate.net The base peak in the spectrum of 1,2-propanediol is often at m/z 45, corresponding to the [CH(OH)CH₃]⁺ ion. massbank.eu

Table 3: Plausible Mass Spectrometry Fragments for this compound (EI) Based on general fragmentation patterns of alcohols and ethers. massbank.euresearchgate.netreddit.com

| m/z | Plausible Fragment Ion | Notes |

|---|---|---|

| 148 | [C₇H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 130 | [M - H₂O]⁺ | Loss of water |

| 117 | [M - CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |

| 89 | [M - C₄H₉]⁺ | Loss of sec-butyl radical |

| 75 | [CH₂(OH)CH(OH)CH₂]⁺ | Glycerol backbone fragment |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

| 45 | [CH₃CHOH]⁺ | Characteristic fragment from 1,2-diols |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures and confirming the identity of volatile compounds like glycol ethers. gcms.cz In a GC-MS analysis of a this compound sample, the gas chromatogram would indicate the purity of the compound, ideally showing a single major peak. The retention time of this peak is a characteristic property under specific GC conditions. The mass spectrometer coupled to the GC provides a mass spectrum for the compound as it elutes from the column. This spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint to confirm the structure and molecular weight, distinguishing it from isomers and impurities. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl groups would appear in the 3000-2850 cm⁻¹ region. A key feature for ethers is the strong C-O stretching absorption, which for this molecule would be found in the 1150-1050 cm⁻¹ range, overlapping with the C-O stretching of the primary and secondary alcohol groups. pressbooks.pub

The Raman spectrum would also show the C-H and C-O stretching modes. However, the O-H stretching band is typically weak in Raman. The C-C bond stretching and skeletal deformations in the fingerprint region (below 1500 cm⁻¹) would be well-resolved and provide additional structural confirmation.

Table 4: Predicted Key Vibrational Frequencies for this compound Based on typical group frequencies in IR and Raman spectroscopy. pressbooks.pubresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| C-H stretch (sp³) | 3000 - 2850 | Strong | Strong |

| CH₂/CH₃ bend | 1470 - 1365 | Medium | Medium |

| C-O stretch (ether & alcohol) | 1150 - 1050 | Strong | Medium |

| C-C stretch | 1200 - 800 | Medium-Weak | Medium |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While NMR can help determine the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov Since this compound is likely a liquid or low-melting solid, it must first be converted into a suitable crystalline derivative.

The strategy involves reacting the diol with an enantiomerically pure chiral derivatizing agent, such as camphorsultam dichlorophthalic acid (CSDP acid), to form diastereomeric esters. sci-hub.se These diastereomers possess different physical properties and can be separated by chromatography. A single diastereomer is then carefully crystallized.

Single-crystal X-ray diffraction analysis is performed on a suitable crystal. The diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov Because the absolute configuration of the chiral auxiliary (the derivatizing agent) is already known, the absolute configuration of the stereocenters (C-2 in the propanediol (B1597323) backbone and C-1' in the sec-butyl group) can be determined by relating them to the known reference. springernature.com Currently, there are no publicly available crystal structures for derivatives of this compound in the searched literature. This section, therefore, describes the established and definitive methodology for such a determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, serves as a powerful technique for the assessment of enantiomeric purity of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. The intensity of the CD signal, measured as ellipticity, is directly proportional to the concentration difference between the two enantiomers, providing a basis for determining enantiomeric excess (% ee).

For a compound like this compound, which lacks a strong chromophore, direct CD analysis in the far-UV region might be challenging. However, derivatization with a chromophoric auxiliary can be employed to shift the analysis to a more accessible spectral range and enhance the CD signal. Alternatively, the use of chiroptical probes, which form diastereomeric complexes with the enantiomers, can induce a measurable CD spectrum. nih.gov

The enantiomeric purity of this compound can be quantitatively determined by comparing the CD spectrum of a sample to that of a pure enantiomeric standard. The g-factor, which is the ratio of the CD absorption to the total UV absorption, is a critical parameter in such analyses as it normalizes the ellipticity by the sample quantity. nih.gov High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) is a particularly effective approach, allowing for the simultaneous separation of the analyte from other compounds and the determination of its enantiomeric composition without the need for a chiral stationary phase. nih.gov This technique has been successfully applied to a variety of chiral compounds for purity assessment. nih.gov

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of a Derivatized this compound Analog

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 225 | +15,000 |

| (S)-enantiomer | 225 | -15,000 |

Advanced Chromatographic Coupling Techniques (e.g., LC-MS/GC-IR)

The structural elucidation and quantification of this compound and its derivatives are significantly enhanced by the use of advanced chromatographic coupling techniques. These methods combine the high separation power of chromatography with the specificity of spectroscopic detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that can be applied to the analysis of this compound. While direct analysis is possible, derivatization may be employed to improve chromatographic retention and ionization efficiency. For analogous compounds like fatty acid esters of 3-chloro-1,2-propanediol (B139630) and 3-tert-butylamino-1,2-propanediol, LC-MS/MS methods have been developed for their determination in complex matrices. nih.govresearchgate.net These methods often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) to generate ions that are then separated and detected by a mass spectrometer. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, allowing for the unambiguous identification of the target analyte.

Table 2: Illustrative Analytical Parameters for Hyphenated Chromatographic Analysis of a this compound Derivative

| Technique | Column Type | Mobile Phase/Carrier Gas | Ionization/Detection Mode | Key Fragment Ions (m/z) or IR Bands (cm⁻¹) |

| LC-MS/MS | C18 Reverse Phase | Acetonitrile (B52724)/Water Gradient | ESI+ | [M+H]⁺, fragments corresponding to loss of water and sec-butoxy group |

| GC-IR | Capillary (e.g., DB-5) | Helium | FT-IR | C-O stretching, O-H stretching, C-H stretching |

Note: This table presents illustrative parameters based on general principles and data for related compounds, as specific experimental conditions for this compound are not available in the searched literature.

Theoretical and Computational Chemistry Applied to 3 Sec Butoxy 1,2 Propanediol

Quantum Chemical Calculations of Electronic Structure and Conformations

Currently, there is a lack of published data from quantum chemical calculations focused on the electronic structure and conformational isomers of 3-Sec-butoxy-1,2-propanediol. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be instrumental in understanding the molecule's fundamental properties.

Future research in this area could provide:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electron Distribution Analysis: Insights into the molecule's reactivity through the mapping of electron density and electrostatic potential.

Frontier Molecular Orbitals: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Conformational Isomerism: Analysis of the potential energy surface to identify stable conformers and the energy barriers between them, which is crucial for understanding its physical properties and interactions.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules over time. However, no specific MD simulation studies for this compound have been found in the scientific literature.

Potential areas for future MD simulation research include:

Solvation Effects: Simulating the compound in different solvents (e.g., water, ethanol) to understand its solubility and the intermolecular interactions that govern it.

Bulk Properties: Predicting physical properties such as density, viscosity, and diffusion coefficients under various temperature and pressure conditions.

Interfacial Behavior: Investigating its behavior at interfaces, which could be relevant for applications in formulations and material science.

Prediction of Spectroscopic Properties through Computational Methods

While experimental spectroscopic data may exist, the computational prediction of these properties for this compound has not been reported. Computational spectroscopy is a valuable tool for interpreting experimental data and assigning spectral features.

Future computational work could focus on predicting:

Infrared (IR) and Raman Spectra: Calculating vibrational frequencies to aid in the identification of functional groups and conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectra: Predicting ¹H and ¹³C NMR chemical shifts to assist in structure elucidation and conformational analysis.

UV-Vis Spectra: Calculating electronic transitions to understand the molecule's absorption properties.

Reaction Mechanism Studies and Transition State Analysis of this compound Transformations

The study of reaction mechanisms through computational methods provides a molecular-level understanding of chemical transformations. For this compound, there is a lack of published research on the mechanisms of its potential reactions, such as oxidation, etherification, or esterification.

Computational studies in this area could elucidate:

Reaction Pathways: Mapping the potential energy surface to identify the most likely reaction pathways.

Transition State Structures and Energies: Calculating the geometry and energy of transition states to determine reaction kinetics and rate-determining steps.

Thermodynamic and Kinetic Data: Predicting reaction enthalpies, entropies, and activation energies to assess the feasibility and rate of transformations.

Structure-Activity Relationship Modeling (excluding biological activity)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties and activities of chemicals based on their molecular structure. In the context of this compound, and excluding biological activity, these models could be applied to predict various physicochemical properties relevant to its industrial applications. However, no such specific modeling studies have been found.

Future research could involve developing models to predict:

Physical Properties: Boiling point, vapor pressure, and solubility in various solvents.

Performance in Formulations: Properties relevant to its use as a solvent, coalescing agent, or plasticizer.

Environmental Fate: Parameters such as octanol-water partition coefficient (logP) andHenry's Law constant to predict its distribution and persistence in the environment.

Applications of 3 Sec Butoxy 1,2 Propanediol and Its Functionalized Derivatives in Materials Science and Industrial Chemistry

Role as a Building Block in Polymer Synthesis (e.g., Polyurethanes, Polyesters, Polyethers, Resins, Coatings)

The bifunctional nature of 3-sec-butoxy-1,2-propanediol, conferred by its two hydroxyl (-OH) groups, makes it a suitable building block, or monomer, for step-growth polymerization. These hydroxyl groups can react with other monomers to form the primary linkages in several important classes of polymers.

Polyurethanes : Polyurethanes are synthesized through the reaction of diols with diisocyanates. ethernet.edu.et this compound can act as a chain extender or as part of a polyol component, reacting with isocyanate groups (-NCO) to form urethane (B1682113) linkages. The incorporation of its sec-butoxy side chain can modify the final properties of the polyurethane, potentially improving flexibility, solubility, and hydrolytic stability compared to polymers made with more simple diols. Bio-based polyols derived from renewable feedstocks like glycerol (B35011) are increasingly being used to produce polyurethanes with high renewable carbon content. mdpi.com

Polyesters : In polyester (B1180765) synthesis, diols are reacted with dicarboxylic acids or their derivatives. The hydroxyl groups of this compound can undergo esterification to build a polyester backbone. Polyesters synthesized from glycerol and succinic acid are considered "green" polyesters as they utilize renewable resources. roquette.com The presence of the ether linkage and the alkyl side group in this compound can impart greater hydrolytic stability and different mechanical properties to the resulting polyester compared to those made from standard diols.

Polyethers : Polyether polyols are crucial intermediates, particularly for polyurethane manufacturing. ethernet.edu.et While linear polyglycerol is a known biocompatible polyether, the polymerization of substituted glycidyl (B131873) ethers allows for the synthesis of polyethers with finely tunable properties. csic.es this compound can also be a starting point for creating unique polyether structures, potentially initiated from its hydroxyl groups in ring-opening polymerizations.

Resins and Coatings : The properties of resins and coatings, such as adhesion, chemical resistance, and toughness, can be tailored by using novel bio-based monomers. roquette.comresearchgate.net Isocyanate-free polyurethane coatings have been developed from glycerol-derived intermediates. researchgate.net The use of this compound in these formulations could enhance performance by modifying the polymer network.

Table 1: Potential Polymer Applications for this compound An interactive data table will be provided in the final output.

| Polymer Type | Role of this compound | Potential Property Modification |

|---|---|---|

| Polyurethanes | Diol (Chain Extender / Polyol Component) | Increased flexibility, improved hydrolytic stability |

| Polyesters | Diol Monomer | Enhanced solubility, modified mechanical properties |

| Polyethers | Initiator / Monomer Unit | Tunable hydrophilicity, unique architectures |

Utilization as a Specialty Solvent or Co-solvent in Chemical Processes

Glycerol and its derivatives are increasingly recognized as green solvents. csic.es Glycerol ethers, including this compound, are chemically inert and possess tunable physicochemical properties like polarity, hydrophobicity, and viscosity based on their alkyl chain. researchgate.net These characteristics make them promising as specialty solvents or co-solvents in a variety of chemical processes.

The molecular structure of this compound provides a balance of hydrophilic and hydrophobic character. The two hydroxyl groups can engage in hydrogen bonding, allowing it to dissolve polar substances, while the sec-butyl group provides nonpolar character, enabling it to dissolve less polar materials. This amphiphilic nature makes it an effective coupling agent, capable of solubilizing otherwise incompatible components in a mixture. googleapis.com

Research into a wide family of glycerol ethers has shown that molecular diversity leads to significant variations in polarity, facilitating the identification of candidates for solvent substitution. researchgate.net A patent application specifically discloses the use of glycerin short-chain aliphatic ethers as viscosity adjusters and coupling agents in various formulations. googleapis.com For instance, in the etherification of glycerol with tert-butyl alcohol, the addition of a co-solvent like dibutyl ether was shown to shift the reaction equilibrium and increase the production of desired diethers. mdpi.com

Applications in Surfactant and Emulsifier Design (Focus on chemical structure-function)

The fundamental structure of this compound is inherently amphiphilic, which is the defining characteristic of a surfactant molecule. The glycerol-derived diol portion of the molecule acts as a polar, hydrophilic "head," while the sec-butyl ether group serves as a nonpolar, hydrophobic "tail."

This structure-function relationship allows the molecules to align at interfaces between immiscible phases, such as oil and water. By reducing the interfacial tension, this compound can act as an emulsifier to stabilize emulsions. Ethers and esters of glycerol find broad application as surfactants and emulsifiers in various industries. mdpi.com Generally, glycerol-based non-ionic surfactants are effective as water-in-oil (w/o) emulsifiers. mdpi.com

The effectiveness of a surfactant is determined by the balance between its hydrophilic and lipophilic portions (HLB). For this compound, the size and nature of the alkyl group (sec-butyl) relative to the polar diol head dictates its HLB value and, consequently, its optimal application. By chemically modifying the remaining hydroxyl groups, it is possible to create a diverse range of surfactants with tailored properties for specific applications.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals (non-pharmaceutical)

Glycerol is a platform chemical that can be converted into numerous valuable intermediates. semanticscholar.orgscielo.br The etherification of glycerol is a key process for producing intermediates used in the synthesis of non-ionic surfactants and agrochemicals. ethernet.edu.et

This compound can serve as a versatile intermediate for further chemical transformations. Its two hydroxyl groups can be selectively reacted to introduce other functional groups, leading to a wide array of specialty chemicals. For example, glycerol can be catalytically chlorinated to produce 3-chloro-1,2-propanediol (B139630), a key intermediate for other chemicals. scielo.br

A patent application has indicated that glycerol ethers can be used as activators to enhance the biological effects of herbicides, fungicides, or insecticides. nih.gov Furthermore, related glycerol ethers like 3-ethoxy-1,2-propanediol (B54293) are used as analyte protectors in the gas chromatographic analysis of pesticides, highlighting the utility of this class of compounds in agrochemical applications. researchgate.net

Potential in Renewable Resource Utilization and Bio-based Material Development

One of the most significant aspects of this compound is its direct link to renewable resources. The parent molecule, glycerol, is a major co-product of the biodiesel industry, which processes vegetable oils and animal fats. semanticscholar.org The rapid growth in biodiesel production has led to a surplus of crude glycerol, creating a strong economic and environmental incentive to convert this low-cost feedstock into value-added products. semanticscholar.orgnih.gov This process is often referred to as glycerol valorization.

The synthesis of this compound is a prime example of such valorization. It can be produced via the etherification of glycerol with a sec-butyl group source, such as 1-butene. mdpi.com This conversion turns a biorefinery byproduct into a versatile chemical with numerous applications.

The use of this compound and other glycerol derivatives in producing polymers like polyurethanes and polyesters directly contributes to the development of bio-based materials. mdpi.comroquette.com These materials can help reduce the reliance on fossil fuels, lower the carbon footprint of products, and align with global sustainability goals. ethernet.edu.et The entire value chain, from renewable feedstock to final material, underscores the potential of green chemistry principles in modern manufacturing. For example, fully bio-based thermosetting polyurethanes can be synthesized using bio-based polyols derived from glycerol. mdpi.com

Table 2: Synthesis Pathways from Renewable Glycerol An interactive data table will be provided in the final output.

| Process | Starting Material | Intermediate/Product | Significance |

|---|---|---|---|

| Etherification | Glycerol + 1-Butene | This compound | Valorization of biodiesel byproduct into a versatile chemical. mdpi.com |

| Hydrogenolysis | Glycerol | 1,2-Propanediol | Production of a key commodity chemical from a renewable source. researchgate.netresearchgate.net |

| Polymerization | Glycerol + Dicarboxylic Acids | Bio-based Polyesters | Creates "green" polymers from renewable resources. roquette.com |

Niche Applications in Inks and Adhesives

The unique solvent properties and chemical structure of glycerol ethers like this compound make them suitable for specialized applications in ink and adhesive formulations.

A patent application has detailed the use of "glycerin short-chain aliphatic ether" compounds in several niche areas: googleapis.com

Adhesives : In adhesive formulations, glycerol ethers can be used to replace traditional solvents or coalescing agents. They can also act as a plasticizer, remaining in the film to modify its mechanical properties. googleapis.com Rosin esters of glycerol are also used in the production of adhesives and inks.

The ability of these compounds to act as both a solvent and a potential reactive component gives formulators flexibility in designing high-performance, and potentially more environmentally friendly, inks and adhesives.

Analytical Methodologies for Trace Detection and Quantification of 3 Sec Butoxy 1,2 Propanediol in Complex Matrices

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and analysis of propanediol (B1597323) derivatives. The development of a specific method for 3-Sec-butoxy-1,2-propanediol would draw upon established principles for similar analytes.

For GC analysis, the selection of an appropriate capillary column is critical. A polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), is generally preferred for resolving polar analytes like diols. The analysis of structurally related glycerol (B35011) ethers has been successfully performed using VF-WAXms capillary columns. The operating conditions, including injector temperature, carrier gas flow rate, and the column temperature program, must be optimized to ensure efficient separation and sharp peak shapes. Mass spectrometry (MS) is the most common detector coupled with GC for this type of analysis, providing both high sensitivity and structural information for confident identification.

HPLC, particularly in reversed-phase mode (RP-HPLC), offers an alternative for analyzing polar compounds without the need for derivatization. A C18 column is a common choice for the separation of propanediol derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection for HPLC can be challenging as this compound lacks a strong chromophore for UV-Vis detection. Therefore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be employed. For high sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS or LC-MS-MS) is the preferred approach.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Polar capillary column (e.g., VF-WAXms, DB-WAX) | C18 reversed-phase column |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Hydrogen) | Acetonitrile/water or Methanol/water mixture |

| Injector Temperature | ~250 °C | Not Applicable |

| Detector | Mass Spectrometry (MS) | Mass Spectrometry (MS/MS), Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) |

| Typical Application | Analysis of volatile derivatives or direct analysis of related, less polar ethers. | Direct analysis of polar, non-volatile compounds in aqueous or organic samples. |

Derivatization Strategies for Enhanced Detection in Chromatographic Techniques

Derivatization is a key strategy to overcome the analytical challenges posed by this compound's physical properties. For GC analysis, converting the polar hydroxyl groups into less polar, more volatile moieties can significantly improve chromatographic performance. Common derivatization techniques for diols include:

Silylation: Reacting the hydroxyl groups with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

Acylation: Esterification using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to increase volatility and introduce electron-capturing groups for enhanced detection by an electron capture detector (ECD).

For HPLC analysis, derivatization is employed to attach a chromophore or fluorophore to the molecule, enabling highly sensitive detection by UV-Vis or fluorescence detectors. For instance, reacting the diol with an agent that imparts fluorescent properties can lower detection limits significantly, a technique proven effective for analyzing bile acids.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, other detection principles can be explored. Spectrophotometric methods, after a chemical reaction, could be used for quantification. A classic approach for vicinal diols involves oxidative cleavage with periodic acid. The resulting aldehydes can then be reacted with a colorimetric reagent, and the absorbance of the product is measured. This method, however, may lack the specificity required for complex mixtures.

UV spectrophotometry is generally not suitable for direct detection of this compound due to the absence of a significant chromophore in its structure. This limitation often necessitates the use of derivatization as mentioned previously or alternative detection methods like ELSD or MS.

Electrochemical detection is another potential avenue. Research on related compounds like 1,3-dichloro-2-propanol (B29581) has demonstrated that analysis is possible using voltammetry at a carbon paste electrode. The development of an electrochemical method for this compound would require investigating its electrochemical activity and optimizing parameters such as electrode material, supporting electrolyte, and applied potential.

Sample Preparation Techniques for Complex Mixtures Containing this compound

Effective sample preparation is crucial for isolating this compound from the sample matrix, concentrating it, and removing interfering substances. The choice of technique depends on the matrix's complexity and the required detection limits.

Liquid-Liquid Extraction (LLE): This technique is effective for separating analytes based on their differential solubility in two immiscible liquids. For propanediols in aqueous matrices like wine, a "salting-out" method has been successfully used. This involves increasing the ionic strength of the aqueous sample by adding a salt (e.g., potassium carbonate, K₂CO₃) to decrease the solubility of the analyte and drive it into an organic solvent like ethyl ether.

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE and is suitable for a wide range of matrices, including plasma. For a polar compound like this compound, a normal-phase sorbent (e.g., silica, diol) could be used to retain the analyte from a non-polar solvent, followed by elution with a more polar solvent. Conversely, a reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample, with subsequent elution using an organic solvent. The selection of the sorbent and elution solvents is critical for achieving high recovery and purity.

Validation and Quality Control of Analytical Procedures

Validation of any developed analytical method is essential to ensure its reliability, accuracy, and precision. Key validation parameters that must be assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For the related compound (S)-3-tert-butylamino-1,2-propanediol, an LOQ of 26 µg/mL has been reported using HPLC-ELSD.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Quality control (QC) procedures, such as the routine analysis of calibration standards and QC samples at various concentrations, are necessary to monitor the performance of the method over time and ensure the integrity of the generated data.

| Validation Parameter | Description | Example Metric |

| Linearity | Establishes the concentration range over which the detector response is proportional to the analyte amount. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Measures the closeness of results to the true value. | Recovery (%) of spiked samples |

| Precision | Assesses the repeatability and reproducibility of the method. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1 |

Environmental Chemistry and Degradation Pathways of 3 Sec Butoxy 1,2 Propanediol

Biodegradation Studies in Aquatic and Soil Environments

Biodegradation is a primary pathway for the removal of propylene (B89431) glycol ethers from the environment. Studies conducted on a variety of PGEs demonstrate that these compounds generally undergo significant aerobic biodegradation in wastewater treatment plants, surface water, and soil. nih.gov The rate of degradation can be influenced by factors such as the specific structure of the ether, microbial adaptation, and environmental conditions.

While specific ready-biodegradability tests for 3-sec-butoxy-1,2-propanediol are not widely available in the reviewed literature, data from analogous PGEs, such as dipropylene glycol n-butyl ether (DPnB) and dipropylene glycol tert-butyl ether (DPtB), indicate they are biodegradable. researchgate.net The aerobic biodegradation half-lives for the PGEs class in general are estimated to be on the order of 5 to 25 days. nih.gov This suggests that this compound is not expected to persist in environments where active microbial populations are present.

| Compound | Test Type | Result | Reference |

|---|---|---|---|

| Propylene Glycol Ethers (General Class) | Various Ready and Inherent Biodegradation Tests | Significant aerobic biodegradation observed. Half-lives of 5-25 days. | nih.gov |

| Dipropylene Glycol n-Butyl Ether (DPnB) | Not Specified | Considered a biodegradable solvent. | researchgate.net |

| Dipropylene Glycol tert-Butyl Ether (DPtB) | Not Specified | Considered a biodegradable solvent. | researchgate.net |

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Abiotic degradation in the atmosphere is a significant fate process for volatile and semi-volatile organic compounds. For propylene glycol ethers that partition to the atmosphere, the primary degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov This process leads to the oxidation and breakdown of the molecule. The atmospheric half-lives for various PGEs have been estimated to range from 5.5 to 34.4 hours, indicating a relatively rapid removal from the vapor phase. nih.gov

Hydrolytic Degradation: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The molecular structure of this compound consists of alcohol functional groups and an aliphatic ether linkage (C-O-C). Aliphatic ether bonds are known to be highly resistant to hydrolysis under typical environmental conditions of temperature and pH (pH 4-9). researchgate.net Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic or soil environments. researchgate.net This stability contrasts with propylene glycol ether acetates, which can hydrolyze rapidly to their parent glycol ether. oecd.orgoup.com

Metabolites and Degradation Products Identification (non-human/animal)

The initial step in the biodegradation of a glycol ether often involves the cleavage of the ether bond. For this compound, this would likely result in the formation of 1,2-propanediol and sec-butanol . Both of these intermediate products are common, relatively simple organic compounds that are known to be readily biodegradable in the environment. Further microbial oxidation would break down these alcohols into smaller molecules, ultimately leading to carbon dioxide and water under aerobic conditions.

In animal metabolism studies, some PGEs like propylene glycol methyl ether (PGME) have been shown to undergo O-demethylation to form propylene glycol, which is then further metabolized. nih.gov This provides analogous evidence for the likely cleavage of the ether linkage as a key degradation step.

Environmental Monitoring and Fate Studies

Environmental Fate: The environmental fate of this compound is largely dictated by its high water solubility and low potential for adsorption to soil or sediment. nih.govboxa-solvents.com When released to soil, it is expected to be highly mobile and may leach into groundwater. boxa-solvents.com Due to a low octanol-water partition coefficient (Kow), typical for PGEs, it is unlikely to bioaccumulate in the fatty tissues of organisms or biomagnify in the food chain. nih.gov Its moderate volatility suggests that some portion may partition into the atmosphere, where it would be subject to rapid photolytic degradation. nih.gov

Environmental Monitoring: Specific data on the monitoring of this compound in ambient environmental media such as air, water, or soil is scarce. General methods for monitoring workplace exposure to glycol ethers exist, often utilizing organic vapor monitors with subsequent analysis by gas chromatography. 3m.com The presence of metabolites from other glycol ethers in human urine samples indicates that environmental exposure to this class of compounds does occur. researchgate.net However, targeted environmental monitoring programs for this compound specifically have not been identified in the reviewed literature.

| Property | Characteristic | Environmental Implication | Reference |

|---|---|---|---|

| Water Solubility | High | Partitions to aquatic environments; mobile in soil. | nih.gov |

| Octanol-Water Partition Coefficient (Kow) | Low | Low potential for bioaccumulation and biomagnification. | nih.gov |

| Vapor Pressure | Low to Moderate | Some partitioning to atmosphere is possible. | nih.gov |

| Adsorption to Soil/Sediment | Low | High mobility in soil; potential to leach to groundwater. | boxa-solvents.com |

Future Research Directions and Unexplored Avenues for 3 Sec Butoxy 1,2 Propanediol

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 3-Sec-butoxy-1,2-propanediol, often achieved through methods like the hydrogenolysis of ketals or reductive alkylation of diols, can be significantly improved by developing next-generation catalysts. mdpi.com Current methods, while effective, may face challenges related to selectivity, reaction conditions, and catalyst reusability. Future research should target the development of catalytic systems that are not only highly efficient but also align with the principles of green chemistry.

Key research avenues include:

Heterogeneous Catalysts: Designing solid catalysts, such as modified zeolites, functionalized mesoporous silicas, or metal nanoparticles supported on robust materials like zirconia or titania. These catalysts offer advantages in terms of easy separation from the reaction mixture, potential for continuous flow processes, and enhanced stability and reusability. researchgate.net Research could focus on tuning the acidic/basic properties and the porous structure of these materials to maximize selectivity towards the desired product while minimizing side reactions.

Biocatalysis: Investigating the use of enzymes (e.g., lipases, etherases) for the synthesis of this compound. Biocatalysis can offer unparalleled selectivity (regio- and stereoselectivity) under mild reaction conditions (ambient temperature and pressure), significantly reducing the energy footprint of the synthesis. This approach is particularly promising for producing specific stereoisomers of the compound, which may have unique properties.

Photocatalysis and Electrocatalysis: Exploring light- or electricity-driven synthetic routes could represent a paradigm shift. These methods can activate substrates under exceptionally mild conditions and may open up new mechanistic pathways for etherification that are inaccessible through traditional thermal catalysis. nih.gov

A comparative overview of potential catalytic systems is presented below.

| Catalyst Type | Potential Advantages | Research Challenges |

| Heterogeneous Catalysts | High stability, easy separation, reusability, suitable for continuous flow. researchgate.net | Potential for metal leaching, may require higher temperatures/pressures, catalyst deactivation over time. |

| Biocatalysts (Enzymes) | High selectivity (regio- and stereo-), mild reaction conditions, biodegradable. | Lower stability under certain process conditions, potential for substrate/product inhibition, higher initial cost. |

| Homogeneous Catalysts | High activity and selectivity, good mechanistic understanding. | Difficult to separate from product, not easily reusable, potential for product contamination. scielo.br |

| Photocatalysts | Operates at ambient temperature/pressure, driven by a renewable energy source (light), unique reaction pathways. nih.gov | Quantum efficiency limitations, reactor design complexity, catalyst stability under irradiation. |

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The unique molecular structure of this compound, which combines a flexible ether linkage with two hydroxyl groups, makes it an attractive building block, or scaffold, for creating advanced functional materials. The hydroxyl groups provide reactive sites for polymerization or grafting, while the sec-butoxy group can impart specific properties like hydrophobicity, solvency, and steric bulk.

Future research in this area should focus on:

Biodegradable Polymers: Using this compound as a diol monomer in polycondensation reactions to create novel biodegradable polyesters and polyurethanes. idu.ac.id The incorporation of the sec-butoxy side chain could be used to tune the material's physical properties, such as its glass transition temperature, crystallinity, and degradation rate. These new polymers could find applications in specialty packaging, biomedical devices, or environmentally friendly coatings.

High-Performance Surfactants and Emulsifiers: Functionalizing the hydroxyl groups to produce novel non-ionic surfactants. The balance between the hydrophilic diol head and the hydrophobic sec-butoxy tail could lead to surfactants with unique interfacial properties, suitable for use in cosmetics, personal care products, and specialized industrial cleaning formulations.

Advanced Coatings and Resins: Incorporating the diol into resin formulations, such as alkyd or epoxy resins. It could act as a reactive diluent or a modifier to improve properties like flexibility, adhesion, and solvent resistance in high-performance coatings.

| Potential Material Class | Key Functional Role of Scaffold | Target Industrial Sector |

| Polyesters/Polyurethanes | Diol monomer for polymer backbone. idu.ac.id | Bioplastics, Adhesives, Biomedical |

| Non-ionic Surfactants | Hydrophilic/hydrophobic building block. | Cosmetics, Industrial Cleaners |

| Alkyd/Epoxy Resins | Reactive modifier/diluent. | Paints & Coatings |

| Functional Solvents | Green solvent with tunable properties. | Agrochemicals, Electronics |

High-Throughput Screening for New Industrial Applications (excluding drug discovery)

Beyond known uses, this compound may possess valuable properties for a wide range of industrial applications that have yet to be identified. High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of a substance across numerous formulations and conditions. researchgate.net Applying HTS to this compound could accelerate the discovery of new commercial uses.

Future research should employ HTS to investigate its potential as a:

Coalescing Agent: Screening its effectiveness in various latex paint formulations to determine its ability to facilitate film formation, and measuring its impact on properties like minimum film formation temperature (MFFT), gloss, and scrub resistance.